(2-(Aminomethyl)pyridin-4-yl)boronic acid
Overview
Description
(2-(Aminomethyl)pyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Aminomethyl)pyridin-4-yl)boronic acid typically involves the reaction of 4-bromopyridine with a boronic acid derivative under palladium-catalyzed conditions. The process can be summarized as follows:
Starting Material: 4-bromopyridine.
Reagents: Boronic acid derivative, palladium catalyst, base (e.g., potassium carbonate).
Conditions: The reaction is usually carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C).
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: (2-(Aminomethyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form a boronate ester or boronic anhydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., toluene), inert atmosphere, elevated temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Boronate esters or boronic anhydrides.
Substitution: Amino-substituted pyridine derivatives.
Scientific Research Applications
(2-(Aminomethyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-(Aminomethyl)pyridin-4-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, the boronic acid group can interact with diols and other nucleophiles, making it useful for enzyme inhibition and drug design .
Comparison with Similar Compounds
(2-Methylpyridin-4-yl)boronic Acid: Similar structure but with a methyl group instead of an aminomethyl group.
2-Aminopyridine-4-boronic Acid, Pinacol Ester: A boronic acid ester derivative with similar reactivity.
Uniqueness: (2-(Aminomethyl)pyridin-4-yl)boronic acid is unique due to the presence of both an amino group and a boronic acid group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable building block in organic synthesis .
Properties
IUPAC Name |
[2-(aminomethyl)pyridin-4-yl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O2/c8-4-6-3-5(7(10)11)1-2-9-6/h1-3,10-11H,4,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZVZTDEUBDQMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)CN)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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